(S)-7-Chloro-6-methylchroman-4-amine (S)-7-Chloro-6-methylchroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487658
InChI: InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

(S)-7-Chloro-6-methylchroman-4-amine

CAS No.:

Cat. No.: VC17487658

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Chloro-6-methylchroman-4-amine -

Specification

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name (4S)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1
Standard InChI Key GOYLEHRXHKRYNO-VIFPVBQESA-N
Isomeric SMILES CC1=CC2=C(C=C1Cl)OCC[C@@H]2N
Canonical SMILES CC1=CC2=C(C=C1Cl)OCCC2N

Introduction

(S)-7-Chloro-6-methylchroman-4-amine is a chiral organic compound belonging to the chroman family, characterized by its chromane backbone with specific substitutions. Chromanes are bicyclic structures combining a benzene ring fused to a tetrahydropyran ring. This compound is particularly notable for its stereochemistry, with the (S)-enantiomer configuration, and its functional groups, which include a chloro substituent at position 7, a methyl group at position 6, and an amine group at position 4.

Synthesis Pathways

The synthesis of (S)-7-Chloro-6-methylchroman-4-amine typically involves:

  • Chiral Resolution or Asymmetric Synthesis: To ensure the production of the (S)-enantiomer.

  • Key Reactions:

    • Chlorination to introduce the chloro group at position 7.

    • Alkylation to add the methyl group at position 6.

    • Amine functionalization at position 4.

Applications and Biological Significance

(S)-7-Chloro-6-methylchroman-4-amine has potential applications in medicinal chemistry due to its structural similarity to biologically active chromane derivatives:

  • Pharmacological Activity:

    • Chromanes are known for their antioxidant, anti-inflammatory, and neuroprotective properties.

    • The amine group may enhance receptor binding or bioactivity.

  • Potential Uses:

    • Development of therapeutic agents targeting oxidative stress-related diseases.

    • Exploration as a scaffold for drug development in oncology or neurology.

Analytical and Spectroscopic Data

The characterization of (S)-7-Chloro-6-methylchroman-4-amine relies on advanced analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into chemical shifts and confirm structural integrity.

  • Mass Spectrometry:

    • Molecular ion peaks confirm molecular weight and isotopic distribution due to chlorine.

  • X-Ray Crystallography:

    • Determines stereochemistry and bond lengths/angles.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC10H12ClNO
Molecular Weight~197 g/mol
Stereochemistry(S)-enantiomer
Functional GroupsChlorine, Methyl, Amine
SolubilityLikely soluble in polar solvents like ethanol
Potential ApplicationsAntioxidant, Neuroprotective, Drug Development

Challenges and Limitations

While (S)-7-Chloro-6-methylchroman-4-amine shows promise, challenges include:

  • Synthetic Complexity: Achieving enantiomeric purity requires advanced methods.

  • Limited Data: Further studies are needed to fully explore its pharmacological potential.

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